molecular formula C9H10Br2O B6319231 1,3-Dibromo-2-propoxybenzene CAS No. 1050424-10-6

1,3-Dibromo-2-propoxybenzene

Cat. No.: B6319231
CAS No.: 1050424-10-6
M. Wt: 293.98 g/mol
InChI Key: DSJRCYSIJYOINH-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-propoxybenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a propoxy group is attached at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

1,3-Dibromo-2-propoxybenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-propoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) under reflux conditions . Industrial production methods may involve similar bromination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Dibromo-2-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc and hydrochloric acid.

    Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Dibromo-2-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .

Mechanism of Action

The mechanism by which 1,3-Dibromo-2-propoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, altering their activity through covalent or non-covalent binding .

Comparison with Similar Compounds

1,3-Dibromo-2-propoxybenzene can be compared with other dibromobenzene derivatives, such as:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both bromine atoms and the propoxy group.

Properties

IUPAC Name

1,3-dibromo-2-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJRCYSIJYOINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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